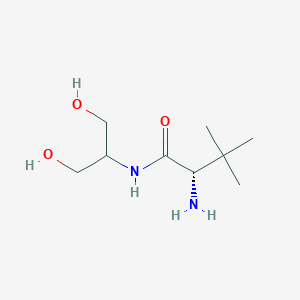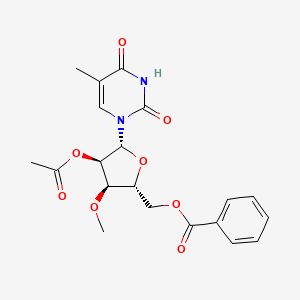![molecular formula C5H10ClFN2 B13904985 (3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride](/img/structure/B13904985.png)
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride is a chemical compound with the molecular formula C5H10ClFN2. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and stability. The addition of a fluorine atom and a hydrazine group to this structure enhances its chemical properties, making it a valuable compound in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride typically involves the introduction of a fluorine atom into the bicyclo[1.1.1]pentane structure. One practical and scalable approach involves the strain-release addition of carbenes to bicyclo[1.1.0]butanes . This method has been developed after extensive trials and is known for its efficiency and scalability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques allows for the efficient production of this compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of amines.
Substitution: The fluorine atom can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it valuable in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride exerts its effects involves interactions with specific molecular targets. The fluorine atom can influence the acidity and basicity of neighboring functional groups, while the hydrazine group can participate in various chemical reactions. These interactions can affect the compound’s biological activity and its ability to bind to specific receptors or enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Trifluoromethyl-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride: Similar in structure but with a trifluoromethyl group instead of a single fluorine atom.
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride: Contains a methanamine group instead of a hydrazine group.
Uniqueness
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride is unique due to its specific combination of a fluorine atom and a hydrazine group. This combination provides distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C5H10ClFN2 |
|---|---|
Molekulargewicht |
152.60 g/mol |
IUPAC-Name |
(3-fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H9FN2.ClH/c6-4-1-5(2-4,3-4)8-7;/h8H,1-3,7H2;1H |
InChI-Schlüssel |
BEBCCCMEAAXRSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)F)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R)-8-vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane;hydrochloride](/img/structure/B13904905.png)


![2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13904923.png)
![1-(8-Fluoroquinolin-3-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13904938.png)
![benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride](/img/structure/B13904944.png)
![[1-(4-Chlorophenyl)ethylidene]hydrazine](/img/structure/B13904951.png)



![sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13904993.png)


![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-m-tolyl-acetamide](/img/structure/B13905007.png)
